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Compound of Interest |

Compound Name: 2-Amino-3-methylbenzamide
CAS No.: 1885-32-1
Cat. No.: B158645
- 7

Executive Summary

2-Amino-3-methylbenzamide (CAS: 1885-32-1) is a critical pharmacophore in medicinal
chemistry, serving as a primary scaffold for the development of Poly (ADP-ribose) Polymerase
(PARP) inhibitors.[1] Its structural uniqueness lies in the vicinal trisubstitution pattern (amide at
C1, amine at C2, methyl at C3), which creates specific steric and electronic environments
distinguishable by spectroscopic analysis.

This guide provides a definitive reference for the spectroscopic identification of this compound,
focusing on Infrared (IR) and Mass Spectrometry (MS) data. It is designed to assist analytical
scientists in validating synthesis, profiling impurities, and distinguishing this specific isomer
from its regioisomers (e.g., 2-amino-4-methylbenzamide).

Compound Profile
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Parameter Data

IUPAC Name 2-Amino-3-methylbenzamide
CAS Number 1885-32-1

Molecular Formula CsH10N20

Molecular Weight 150.18 g/mol

Melting Point 125 — 128 °C (Lit.)[2][3]
Appearance Off-white to pale yellow solid

Soluble in DMSO, Methanol; sparingly soluble in

Solubility .
water

Infrared Spectroscopy (IR) Analysis[2][4]

The IR spectrum of 2-Amino-3-methylbenzamide is dominated by the interplay between the
primary amide and the primary amine. A critical feature of this molecule is the intramolecular
hydrogen bonding between the C2-amino hydrogens and the C1-amide carbonyl oxygen,
which results in characteristic frequency shifts compared to non-ortho-substituted benzamides.

Characteristic Absorption Bands[5][6]

© 2026 BenchChem. All rights reserved. 2/11 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-3-methylbenzamide
https://www.fishersci.com/store/msds?partNumber=AAB2536706&productDescription=3-AMINO-4-METHLBENZAMIDE+97+5G&vendorId=VN00024248&countryCode=US&language=en
https://www.benchchem.com/product/b158645?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158645?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Functional Group

Wavenumber
(cm™)

Intensity

Assignment &
Structural Insight

N-H Stretch

3450 — 3150

Strong, Broad

Primary Amine &
Amide: Multiple bands
appear here. The
highest frequency
(~3400 cm™1)
corresponds to the
asymmetric NH
stretch of the free
amine/amide. Lower
frequency bands
(~3200 cm™?) indicate
H-bonded N-H

species.

C=0 Stretch

1640 — 1660

Strong

Amide | Band: The
carbonyl stretch is
shifted to lower
frequencies (typically
<1680 cm~1) due to
resonance with the
aromatic ring and
intramolecular H-
bonding with the

adjacent amine.

N-H Bend

1600 — 1620

Medium

Amide Il Band:
Overlaps with
aromatic ring
breathing modes.
Represents N-H
scissoring of the

primary amide.

C=C Aromatic

1580 — 1600

Medium

Ring Skeletal
Vibrations:

Characteristic of the
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benzene ring. The
1,2,3-substitution
pattern often splits

these bands.

Amide Ill Band: C-N
C-N Stretch 1380 — 1420 Medium stretching coupled
with N-H bending.

Substitution Pattern:

Diagnostic for 1,2,3-
C-H Out-of-Plane 750 — 800 Strong trisubstituted benzene

rings (3 adjacent

aromatic protons).

Interpretation Logic

 Differentiation from Isomers: The presence of the methyl group at C3 forces the amide out of
planarity to some degree, but the H-bond stabilizes a pseudo-six-membered ring. This often
results in a sharper, more defined N-H stretching region than in para-isomers (e.g., 2-amino-
4-methylbenzamide), where intermolecular H-bonding dominates.

o Amide I/ll Ratio: The ratio of the Amide | (C=0) to Amide Il (N-H bend) intensity is a key
purity indicator. A significant drop in Amide | intensity relative to the aromatic C=C signals
suggests hydrolysis to the carboxylic acid (2-amino-3-methylbenzoic acid).

Mass Spectrometry (MS) Analysis[2][7]

The mass spectral behavior of 2-Amino-3-methylbenzamide is defined by its stability as an
aromatic amide and the "ortho effect" facilitated by the adjacent amino group.

lonization & Molecular lon

« lonization Mode: Electron Impact (El, 70 eV) or Electrospray lonization (ESI+).

e Molecular lon (M*):m/z 150. In El, this peak is prominent (often the base peak or >80%
relative abundance) due to the stability of the aromatic system.
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Fragmentation Pathway

The fragmentation pattern is mechanistic proof of the 1,2-substitution. The "Ortho Effect” is
particularly diagnostic, where the interaction between the amide and amine leads to the

elimination of water or ammonia, forming stable heterocyclic cations.
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m/z (Fragment)

Loss

Proposed Structure

Mechanism

150

M+

Molecular lon

Radical cation
[CsH10N20]*

133

[M — NHs]*

Acylium lon
Formation: Loss of the
amide nitrogen as
ammonia. This
generates a
substituted benzoyl
cation (CsH70O%).

132

[M — H20]*

Ortho Effect
(Cyclization):
Interaction between
the amide oxygen and
amino protons leads
to water loss, forming
a stable
benzimidazole-like
radical cation. This is
less common in

meta/para isomers.

106

[M — CONH2]*

Toluidine Cation:
Cleavage of the amide
bond to generate the
2-amino-3-
methylphenyl cation,

which may rearrange.

105

[M — CONHz - HJ*

Methyl-Tropylium:
Often observed if the
acylium ion (133)
subsequently loses
CO (28 Da).

77

[CeHs]*

Phenyl Cation:
Breakdown of the
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aromatic core (typical
low mass aromatic
background).

Visualization: MS Fragmentation Logic

Acylium lon
m/z 133
[M - NH3]+

- NH3 (17)

Molecular lon (M+) - H20 (18) Cyclized lon (Ortho Effect) .
m/z 150 (Ortho Interaction) > m/z 132 Methgql/—;l’&ogsyllum
[C8H10N20]+. - CONH2 (44) M - H20]+. -H

Toluidine Cation
m/z 106
[M - CONH2]+

Figure 1: Proposed Mass Spectrometry Fragmentation Pathway for 2-Amino-3-methylbenzamide

Click to download full resolution via product page

Figure 1: The fragmentation pathway highlights the diagnostic loss of NHs and H20,
distinguishing the ortho-isomer from others.

Experimental Protocols

To ensure reproducible data, the following sample preparation protocols are recommended.

A. Sample Preparation for IR (KBr Pellet)[2]

e Drying: Ensure the sample is dried in a vacuum desiccator over P20s for 4 hours to remove
surface moisture, which can obscure the N-H region.

e Ratio: Mix 1-2 mg of 2-Amino-3-methylbenzamide with 200 mg of spectroscopic grade
KBr.

o Grinding: Grind intimately in an agate mortar until a fine, uniform powder is achieved (particle
size < 2 um to avoid scattering).

© 2026 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b158645?utm_src=pdf-body-img
https://www.benchchem.com/product/b158645?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158645?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Compression: Press at 10 tons for 2 minutes to form a transparent pellet.

¢ Acquisition: Scan from 4000 to 400 cm~! with a resolution of 4 cm~1,

B. Sample Preparation for MS (Direct Infusion ESI)

e Solvent: Dissolve 1 mg of compound in 1 mL of Methanol (LC-MS grade).

e Dilution: Dilute 10 pL of the stock into 990 uL of 50:50 Methanol:Water + 0.1% Formic Acid.
e Infusion: Infuse directly into the source at 5-10 pL/min.

e Mode: Positive lon Mode (ESI+). Scan range m/z 50-300.

Synthesis & Impurity Profiling

Understanding the synthesis provides context for potential impurities that may appear in the
spectra, such as the unreduced nitro-precursor.

Synthesis Workflow

The standard route involves the nitration of m-toluic acid followed by amidation and reduction.
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Figure 2: Synthetic route highlighting potential nitro-impurities detectable by MS (m/z 180) or IR
(NOz2 stretches).

Impurity Markers

 Nitro-Precursor (2-Nitro-3-methylbenzamide):

o IR: Look for strong symmetric and asymmetric NO: stretches at 1530 cm~* and 1350
cm™1,

o MS: Molecular ion at m/z 180.
e Hydrolysis Product (2-Amino-3-methylbenzoic acid):

o IR: Broad O-H stretch (3300-2500 cm~1) and shift of C=0 to ~1680-1700 cm~!
(carboxylic acid dimer).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Comprehensive Technical Guide: Spectroscopic
Characterization of 2-Amino-3-methylbenzamide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b158645#spectroscopic-data-of-2-amino-
3-methylbenzamide-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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